4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the IUPAC name 4-[(2,6-difluorophenyl)methoxymethyl]piperidine;hydrochloride. Its molecular formula is and it has a molecular weight of approximately 277.74 g/mol. This compound is primarily utilized for research and development purposes, particularly in the fields of medicinal chemistry and pharmacology. It is classified as a skin and eye irritant and may cause respiratory irritation upon exposure .
The synthesis of 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride typically involves several key steps:
The reaction mechanism generally follows a nucleophilic substitution pathway where the piperidine nitrogen attacks the electrophilic carbon in the benzyl chloride, leading to the formation of the desired product. Subsequent steps may involve purification processes such as recrystallization or chromatography to isolate the hydrochloride salt form .
The molecular structure of 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride can be represented as follows:
4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride can participate in various chemical reactions typical of piperidine derivatives:
The presence of the difluorobenzyl group enhances the compound's reactivity due to its electron-withdrawing properties, which can influence both nucleophilicity and electrophilicity in subsequent reactions .
The mechanism of action for 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride is not extensively documented but can be inferred based on its structural properties:
Research into its specific mechanisms remains ongoing, with studies focusing on its potential therapeutic effects in various disease models .
Relevant safety data indicate that exposure can lead to skin irritation and respiratory issues, necessitating careful handling protocols during research applications .
4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride has several scientific uses:
The synthesis of 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride (C₁₃H₁₈ClF₂NO, CID 56831234) follows a convergent multi-step sequence, beginning with the preparation of key intermediates [1]. 2,6-Difluorobenzyl bromide serves as the foundational electrophile, synthesized via radical bromination of 2,6-difluorotoluene. Traditional methods employed N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), but recent innovations utilize cost-effective hydrobromic acid (40%) and hydrogen peroxide (30%) under visible light irradiation [5]. This photochemical approach eliminates AIBN-derived impurities and achieves >99% purity at 81% yield by minimizing polybromination through controlled reagent stoichiometry (molar ratio: 2,6-difluorotoluene/HBr/H₂O₂ = 1:2:2).
The piperidine segment is introduced through nucleophilic displacement: 4-(hydroxymethyl)piperidine reacts with 2,6-difluorobenzyl bromide in anhydrous tetrahydrofuran (THF), using sodium hydride as a base. Critical optimization includes:
Table 1: Comparative Bromination Methods for 2,6-Difluorobenzyl Bromide Synthesis
Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Traditional [5] | NBS, AIBN, reflux, 12 h | 81.2 | 98.5 | High reproducibility |
Photochemical [5] | HBr (40%), H₂O₂ (30%), light, 18 h | 81.0 | 99.0 | Lower cost, no initiator residues |
Final hydrochloride salt formation is achieved by treating the free base with hydrogen chloride (1.0–1.2 equiv) in ethanol or MTBE, followed by antisolvent crystallization to obtain the solid salt [1] [6].
Piperidine ring functionalization leverages transition-metal catalysis to enhance regioselectivity and atom economy. Palladium-catalyzed C–N coupling enables direct introduction of the difluorobenzyl ether moiety to protected 4-(bromomethyl)piperidine derivatives. Using Pd₂(dba)₃/Xantphos as a catalytic system, reactions proceed in toluene at 80°C with cesium carbonate as a base, achieving >90% conversion while minimizing dehalogenation byproducts [6].
Reductive amination represents an alternative strategy for constructing the N-functionalized piperidine core. 4-Formylpiperidine undergoes condensation with reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane, though this route risks over-alkylation and requires careful stoichiometry control [6]. Recent advances employ transfer hydrogenation catalysts (e.g., Ir(III)-Cp* complexes) for asymmetric reductive amination, though stereoselectivity remains challenging for this non-chiral target [6].
Table 2: Catalytic Systems for Piperidine Intermediate Synthesis
Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Limitations |
---|---|---|---|---|---|
Buchwald-Hartwig Amination | Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%) | Toluene | 80 | 90–95 | Sensitive to piperidine N-protection |
Reductive Amination | NaBH(OAc)₃ | DCM | 25 | 75–85 | Di-alkylation byproducts (≤15%) |
Transfer Hydrogenation | [Cp*IrCl₂]₂ (1 mol%), formic acid | Water | 60 | 80 | Requires chiral ligands for enantioselectivity |
Although 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine lacks chiral centers, stereoselective synthesis of analogues reveals insights into conformational control. The 2,6-difluorobenzyl group adopts a perpendicular orientation relative to the piperidine ring to minimize steric clash between fluorine atoms and the methylene bridge [6] . This geometry is stabilized by:
In chiral analogues, asymmetric alkylation of piperidine precursors uses (–)-sparteine-mediated deprotonation at C4, achieving up to 88% ee for S-enantiomers. However, the target compound’s symmetric substitution negates enantiomerism, rendering stereoselective synthesis unnecessary [6].
Conformational locking strategies include incorporating gem-difluoro substituents at C4 of the piperidine ring, which biases the ring into a chair conformation with equatorial ether chains. This enhances metabolic stability by shielding the ether linkage from oxidative cleavage [6].
Hydrochloride salt formation is critical for enhancing the compound’s crystallinity, stability, and aqueous solubility. Key parameters include:
Solvent selection: Protic solvents like ethanol or isopropanol favor rapid proton transfer and high nucleation rates, while aprotic solvents (e.g., MTBE) yield larger crystals ideal for filtration. Ethanol/MTBE mixtures (1:3 v/v) balance kinetics and crystal habit, providing 85–92% recovery of the salt [1] [4].
Acid addition method: Gaseous HCl delivered via bubbling through cold ethanol solutions (<5°C) prevents localized acid concentration spikes that cause oiling-out. Alternatively, concentrated HCl (36%) added dropwise over 30 minutes maintains supersaturation below critical levels [8] .
Counterion effects: Hydrochloride salts typically exhibit superior hygroscopic stability over hydrobromides or mesylates. Dynamic vapor sorption (DVS) analysis confirms <0.5% water uptake at 80% RH for the hydrochloride, attributed to dense crystal packing with chloride ions occupying lattice voids [4].
Table 3: Hydrochloride Salt Crystallization Optimization
Condition | Ethanol | Isopropanol | MTBE | Ethanol/MTBE (1:3) |
---|---|---|---|---|
Crystal Morphology | Fine needles | Prismatic plates | Large rods | Uniform plates |
Filtration Time | >60 min | 30 min | 15 min | 20 min |
Residual Solvent (ppm) | 1200 | 800 | 3500 | 500 |
Hygroscopicity (%Δm @ 80% RH) | 0.8 | 0.4 | 0.3 | 0.5 |
Characterization employs X-ray powder diffraction (XRPD) to confirm polymorphic purity, with the hydrochloride exhibiting a distinct pattern at 2θ = 6.8°, 13.7°, and 20.2° [8]. Differential scanning calorimetry (DSC) shows a sharp endotherm at 178–180°C, confirming absence of solvates [8] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3